

In-Depth Technical Guide: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B128384

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a valuable scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the key chemical properties, synthesis methodologies, and its role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

The fundamental physicochemical properties of **3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine** are summarized below. This data is essential for its application in synthetic chemistry, including reaction stoichiometry, purification, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrN	[1]
Molecular Weight	198.06 g/mol	[2]
IUPAC Name	3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine	
CAS Number	158331-18-1	
PubChem CID	11521259	[1]

Synthesis Protocols

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be achieved through various strategies, including multicomponent reactions that offer efficiency and molecular diversity. Below are detailed protocols for the synthesis of derivatives of the core structure, which can be adapted for the synthesis of the title compound.

Protocol 1: Multicomponent Condensation for Substituted Derivatives

This protocol outlines a multicomponent reaction for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

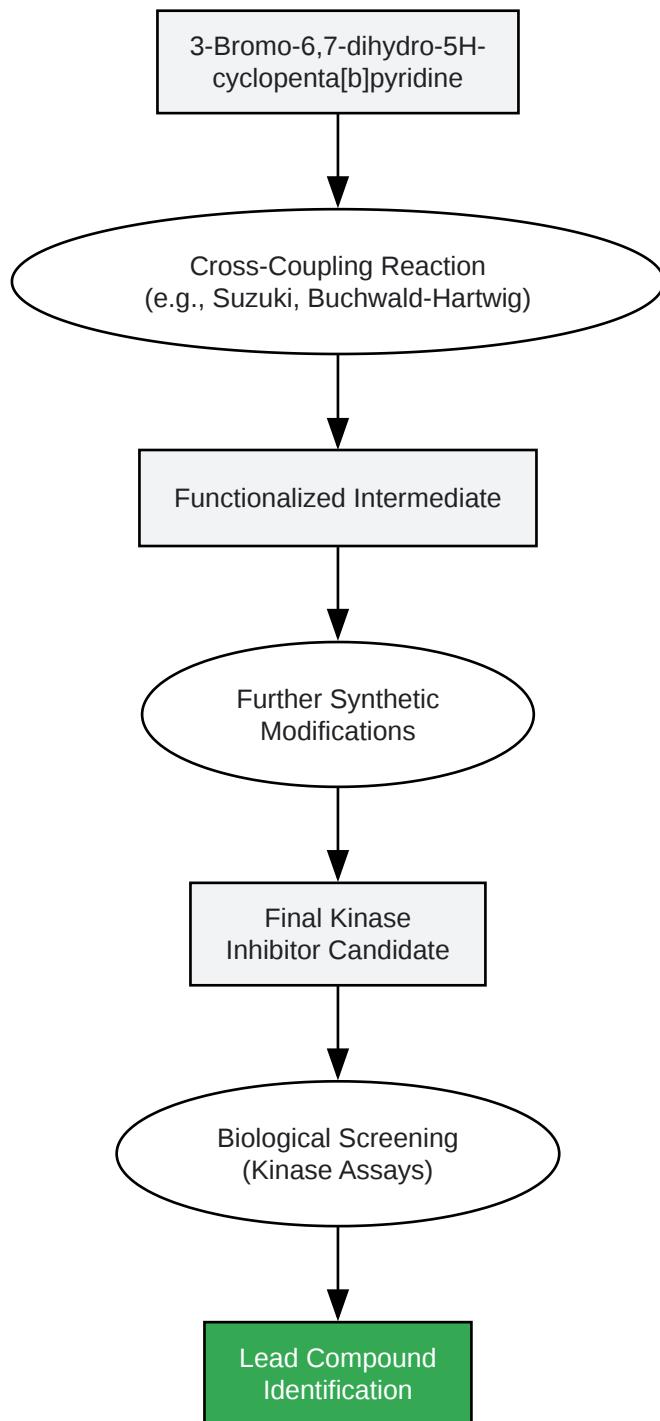
Materials:

- 2,5-diarylidene cyclopentanone derivative (0.02 mol)
- Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)
- Sodium ethoxide (0.02 mol, 1.36 g) or Sodium methoxide (0.02 mol, 1.08 g)
- Anhydrous ethanol or methanol (as solvent)
- Distilled water

Procedure:

- To a round-bottom flask, add the 2,5-diarylidene cyclopentanone derivative (0.02 mol).
- Add propanedinitrile (0.02 mol).
- Add the corresponding sodium alkoxide (0.02 mol).
- Add the anhydrous alcohol as the solvent.
- Reflux the reaction mixture for 1 hour at 80°C with continuous stirring.^[3]
- After 1 hour, cool the reaction to room temperature.^[3]
- Dilute the cooled reaction mixture with 150 mL of distilled water.^[3]
- Collect the precipitated solid product by filtration.^[3]

Protocol 2: Alternative Multicomponent Synthesis

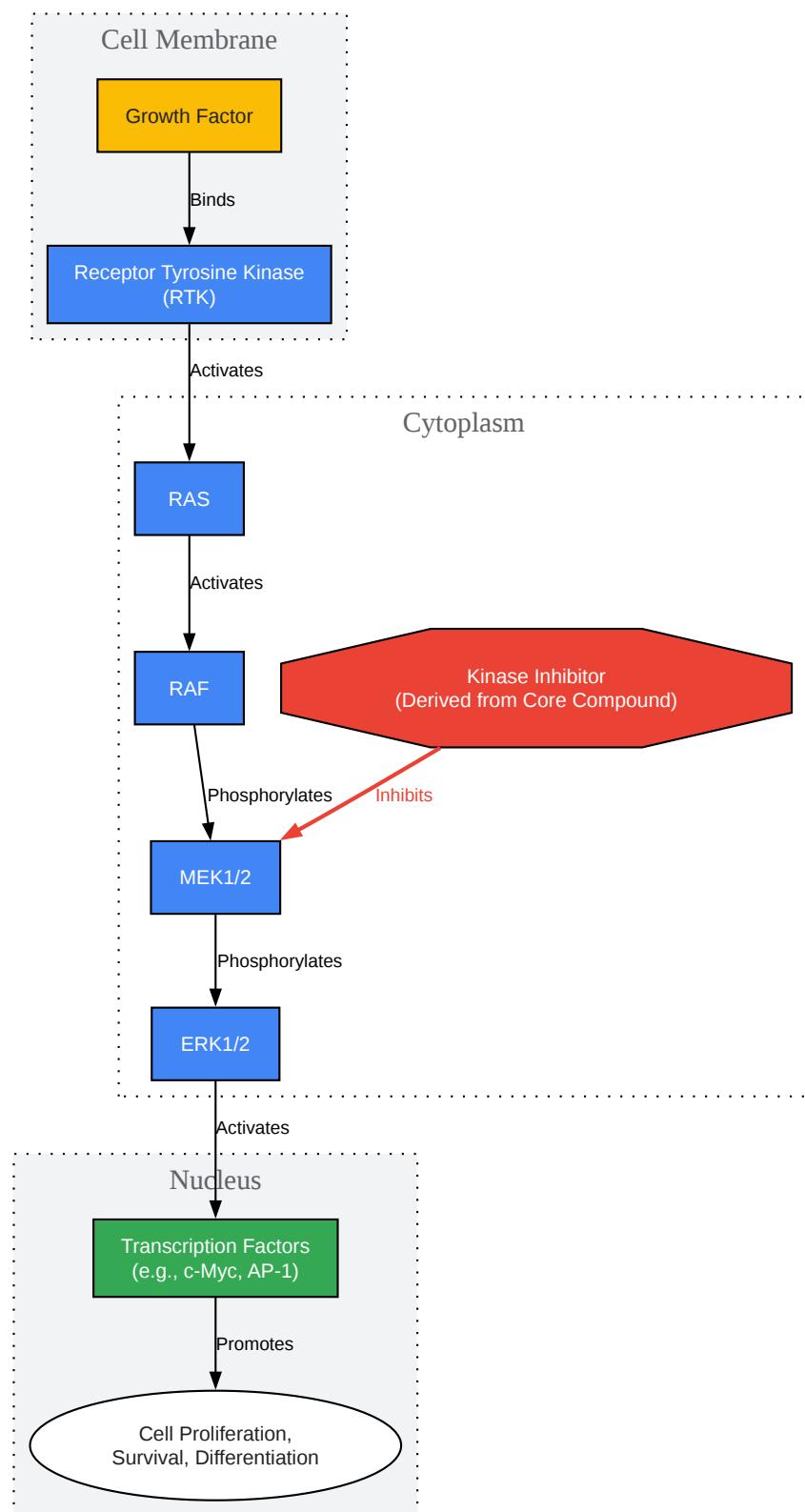

An alternative and versatile route involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method allows for the generation of a wide range of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.^[3] ^[4]

Role in Kinase Inhibitor Development

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine serves as a key starting material in the synthesis of pharmaceutical compounds, notably in the development of kinase inhibitors for cancer therapy.^[2] The bromo-substituent at the 3-position is particularly amenable to functionalization through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. This allows for the strategic introduction of various moieties to build complex heterocyclic systems that can interact with the active sites of protein kinases.

The rigid cyclopenta[b]pyridine scaffold helps to position these introduced functional groups in a specific three-dimensional orientation, which is crucial for achieving high-affinity and selective binding to the target kinase.

Below is a logical workflow illustrating the utilization of **3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine** in the synthesis of a generic kinase inhibitor.


[Click to download full resolution via product page](#)

Synthetic workflow from the core compound to a lead kinase inhibitor.

Potential Signaling Pathway Interaction

Given its application in the synthesis of kinase inhibitors, compounds derived from **3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine** could potentially modulate various signaling pathways implicated in cancer progression. One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in human cancers. A hypothetical inhibitor developed from this scaffold could target a kinase within this cascade, such as MEK1/2.

The diagram below illustrates the putative mechanism of action of a kinase inhibitor derived from the core compound within the MAPK signaling pathway.

[Click to download full resolution via product page](#)

Hypothetical inhibition of the MAPK signaling pathway by a derived compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-6,7-dihydro-5H-cyclopenta(b)pyridine | C8H8BrN | CID 11521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128384#molecular-weight-of-3-bromo-6-7-dihydro-5h-cyclopenta-b-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com